molecular formula C23H19ClN4O3 B11275325 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B11275325
M. Wt: 434.9 g/mol
InChI Key: ILKWIALMUMKANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of microwave irradiation to shorten reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyrido[3,2-d]pyrimidine core, which is fused with various functional groups that enhance its biological activity. This article reviews the biological activity of this compound based on existing research, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C22H22ClN4O3C_{22}H_{22}ClN_4O_3, with a molecular weight of approximately 434.9 g/mol. The presence of a dioxo group and chlorobenzyl substituent contributes to its potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits significant antimicrobial activity. Its structural components may interact with bacterial and fungal enzymes or receptors, inhibiting their growth. For instance, derivatives of similar pyrido[3,2-d]pyrimidines have shown promising results against various pathogens.

Pathogen Activity Reference
Xanthomonas axonopodisInhibition observed
Ralstonia solanacearumModerate activity reported
Alternaria solaniEffective against strains

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, derivatives containing similar structural motifs have been assessed for their effectiveness as α-glucosidase inhibitors. These studies indicate that compounds with polar groups enhance inhibitory activity.

Enzyme Inhibition Activity Reference
α-GlucosidaseSignificant inhibition
iNOSModerate to high inhibition

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of the compound. The chlorobenzyl group enhances lipophilicity, improving membrane penetration and target interaction.

Key Findings:

  • Dioxo Group : Contributes to nucleophilic attack mechanisms.
  • Chlorine Substituents : Enhance binding affinity to biological targets.
  • Amide Functionality : Facilitates interactions with enzyme active sites.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Antiviral Activity : A related pyrido[3,2-d]pyrimidine derivative displayed potent antiviral effects against HIV-1, suggesting that modifications can lead to enhanced efficacy in viral infections.
  • Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cell lines through enzyme inhibition pathways.

Properties

Molecular Formula

C23H19ClN4O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H19ClN4O3/c1-15-4-2-5-18(12-15)26-20(29)14-27-19-6-3-11-25-21(19)22(30)28(23(27)31)13-16-7-9-17(24)10-8-16/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

ILKWIALMUMKANU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.